Pyrazoloacridine
Overview
Description
Pyrazoloacridine (PZA) is an investigational small molecule . It has been used in trials studying the treatment of various cancers including Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer .
Synthesis Analysis
PZA is an experimental antitumor agent under investigation for the treatment of solid tumors . It is metabolized by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes .Molecular Structure Analysis
The molecular formula of Pyrazoloacridine is C19H21N5O3 . Its average mass is 367.402 Da and the monoisotopic mass is 367.164429 Da .Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis
The average weight of Pyrazoloacridine is 367.409 and the monoisotopic weight is 367.164439556 . The chemical formula is C19H21N5O3 .Scientific Research Applications
Anticancer Agent
Pyrazoloacridine (PZA) is a new class of acridine anticancer agents . It is under investigation in Phase II clinical trials in patients with advanced cancers . Although poor responses in patients to the treatment with PZA alone have been observed, this class of agents remains of interest because of its distinct mechanism of action from other topoisomerase poisons .
Synergistic Cytotoxicity
The combination of PZA with conventional anticancer agents presents an attractive approach to treat drug-resistant human tumors . The combination of PZA with doxorubicin, topotecan, and etoposide in fixed ratios demonstrated synergistic cytotoxicity on both SW-620 and SW620/AD-300 cell lines . The combination of PZA with doxorubicin also exhibited synergistic cytotoxicity against both MCF-7 and MCF-7/TH cell lines .
Selectivity for Solid Tumor Cell Lines
In preclinical testing, PZA has shown selectivity for solid tumor cell lines . It has broad spectrum in vivo activity .
Activity in Hypoxic, Noncycling, and Multidrug-Resistant Cell Lines
PZA shows schedule-independent cytotoxicity against tumor cells . It retains activity against several drug-resistant cancer phenotypes including cells with overexpression of the multidrug-resistance protein, cells that are resistant to etoposide and doxorubicin through deficient topoisomerase II-mediated DNA damage, and cells that are camptothecin-resistant because of low levels of topoisomerase I .
Safety and Hazards
Future Directions
PZA has been studied in phase I trials in adults and children, and is currently undergoing broad phase II trials in a number of tumor types . Results from ongoing or recently completed trials are awaited before the utility of this agent in our current armamentarium can be defined . Because of its unique properties, combination studies with other antineoplastic agents are warranted .
Mechanism of Action
Pharmacokinetics
It’s known that pza is metabolized in human liver microsomes by cytochromes p450 and flavin monooxygenase . More research is needed to fully understand the pharmacokinetics of PZA and how these properties impact its bioavailability.
Action Environment
It’s known that pza shows activity against hypoxic cells , suggesting that the oxygen levels in the tumor microenvironment may influence its efficacy
properties
IUPAC Name |
3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWPKGYTCJSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99009-21-9 (methanesulfonate salt) | |
Record name | Pyrazoloacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50869326, DTXSID301316714 | |
Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazoloacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |
Record name | PYRAZOLOLOACRIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Pyrazoloacridine | |
CAS RN |
99009-20-8 | |
Record name | Pyrazoloacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazoloacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoloacridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazoloacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLOACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyrazoloacridine exert its anticancer effects?
A1: Pyrazoloacridine functions as a DNA intercalator and inhibits the activity of both topoisomerase I and II enzymes [, ]. Unlike traditional topoisomerase poisons, PZA does not stabilize covalent topoisomerase-DNA complexes but rather hinders their formation, suggesting a distinct mechanism of action [].
Q2: Does Pyrazoloacridine preferentially target specific cell types?
A2: Preclinical studies have demonstrated Pyrazoloacridine's selectivity for solid tumor cells over leukemia cells [, , ]. Importantly, it maintains efficacy against non-cycling and hypoxic cells, which are often resistant to conventional chemotherapy [, , , ].
Q3: How does Pyrazoloacridine affect the cell cycle?
A3: Pyrazoloacridine induces cell cycle arrest in the G1 and G2 phases [], which may contribute to its observed antagonism with antimetabolites and anti-microtubule agents [].
Q4: What is the molecular formula and weight of Pyrazoloacridine?
A4: While the provided research articles don't explicitly state the molecular formula and weight of the specific PZA analog (NSC 366140, PD115934) used in clinical trials, they describe it as a 9-methoxy derivative. Determining the precise formula and weight would necessitate referring to chemical databases or publications dedicated to its synthesis.
Q5: What is the pharmacokinetic profile of Pyrazoloacridine?
A5: Pyrazoloacridine exhibits a rapid initial decline in plasma concentration (alpha half-life of approximately 0.5 hours) followed by a prolonged elimination phase (terminal half-life ranging from 11 to 30 hours) [, , ]. The drug demonstrates a large volume of distribution (700-1380 L/m2), suggesting extensive tissue distribution [, ].
Q6: Does Pyrazoloacridine's pharmacokinetic behavior differ across species?
A6: Yes, significant interspecies differences in Pyrazoloacridine's pharmacokinetics and pharmacodynamics have been observed. Notably, monkeys tolerated significantly higher doses compared to mice and dogs, highlighting the importance of careful dose selection for human trials [].
Q7: How does the route and schedule of administration impact Pyrazoloacridine's toxicity?
A7: Intravenous bolus administration of Pyrazoloacridine is associated with dose-limiting central nervous system toxicity [, ]. Prolonging the infusion duration to 1-3 hours or administering the drug as a 24-hour infusion reduces the risk of neurotoxicity while maintaining myelosuppression as the primary dose-limiting toxicity [, , , ].
Q8: Does Pyrazoloacridine show activity against multidrug-resistant tumor cells?
A8: Pyrazoloacridine has demonstrated preclinical activity against multidrug-resistant tumor cell lines, including those with nonfunctional p53, suggesting potential in overcoming resistance mechanisms [, ]. This activity against MDR cells, coupled with its distinct mechanism of action, makes it a potential candidate for combination therapies [, , ].
Q9: What are the main toxicities associated with Pyrazoloacridine?
A9: Myelosuppression, primarily neutropenia, is the dose-limiting toxicity of Pyrazoloacridine across various schedules [, , , ]. Central nervous system toxicity, including neuropsychiatric and neuromotor effects, was also observed, particularly with shorter infusion durations [, ].
Q10: Are there any biomarkers to predict Pyrazoloacridine's efficacy or toxicity?
A10: Plasma Pyrazoloacridine concentrations have been shown to correlate with the degree of myelosuppression [, ]. Additionally, the presence of DNA damage in bone marrow cells post-treatment was associated with granulocyte toxicity []. Further research is needed to identify robust biomarkers for efficacy prediction.
Q11: What are the future directions for Pyrazoloacridine research?
A11: Future research should focus on optimizing Pyrazoloacridine's therapeutic window by:
Q12: What is known about the metabolism of Pyrazoloacridine?
A12: Studies in human liver microsomes have identified three primary oxidative metabolites of Pyrazoloacridine: 9-desmethyl-PZA, N-demethyl-PZA, and PZA N-oxide. Specific cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, play a role in PZA metabolism, alongside flavin monooxygenase (FMO) []. Understanding these metabolic pathways is crucial for predicting drug interactions and individual variability in response.
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